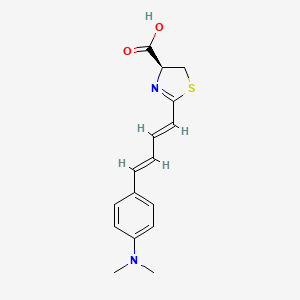
AkaLumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AkaLumine is a luciferin analogue that has been developed for use in bioluminescence imaging. It is particularly noted for its near-infrared emission, which allows for deeper tissue imaging compared to traditional luciferins. This compound is often used in conjunction with a luciferase enzyme, such as Akaluc, to produce bioluminescence that can be detected in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AkaLumine hydrochloride involves several steps. One method includes reacting D-cysteine methyl ester hydrochloride with triphenylmethanol to obtain an intermediate, followed by further reactions to produce the final compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The compound is often produced in solid form and requires careful handling to protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions: AkaLumine undergoes several types of chemical reactions, including oxidation and bioluminescent reactions. When catalyzed by luciferase, this compound produces near-infrared light, making it suitable for deep tissue imaging .
Common Reagents and Conditions: Common reagents used in reactions with this compound include luciferase enzymes and substrates like adenosine triphosphate (ATP). The reactions are typically carried out under physiological conditions, often in aqueous solutions .
Major Products Formed: The primary product formed from the reaction of this compound with luciferase is light emission in the near-infrared spectrum. This bioluminescent reaction is highly efficient and produces a strong signal that can be detected in vivo .
Scientific Research Applications
AkaLumine has a wide range of applications in scientific research. It is extensively used in bioluminescence imaging to track gene expression, monitor cellular processes, and study disease progression in living organisms . In medicine, this compound is used to visualize tumor growth and metastasis, as well as to monitor the efficacy of therapeutic interventions . In biology, it aids in studying circadian rhythms and other dynamic biological processes . Industrial applications include its use in developing new diagnostic tools and imaging technologies .
Mechanism of Action
The mechanism of action of AkaLumine involves its oxidation by the luciferase enzyme, resulting in the emission of light. The molecular targets include the luciferase enzyme and the substrates involved in the bioluminescent reaction. The pathway involves the conversion of chemical energy into light energy, which can be detected and measured .
Comparison with Similar Compounds
AkaLumine is unique in its ability to produce near-infrared light, which allows for deeper tissue imaging compared to other luciferins like D-luciferin and coelenterazine . Similar compounds include D-luciferin, which emits light in the green-yellow spectrum, and coelenterazine, which emits blue light. This compound’s near-infrared emission provides a significant advantage in terms of tissue penetration and signal clarity .
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+/t14-/m1/s1 |
InChI Key |
ULTVSKXCSMDCHR-SBRPLTKKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















